Nobilone

Description

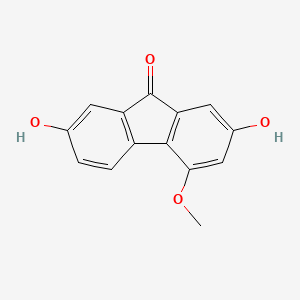

Structure

3D Structure

Properties

Molecular Formula |

C14H10O4 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

2,7-dihydroxy-4-methoxyfluoren-9-one |

InChI |

InChI=1S/C14H10O4/c1-18-12-6-8(16)5-11-13(12)9-3-2-7(15)4-10(9)14(11)17/h2-6,15-16H,1H3 |

InChI Key |

GLMNDDJSYQXNSY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)O)O |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)O)O |

Synonyms |

nobilone |

Origin of Product |

United States |

Foundational & Exploratory

Nobilone's Interaction with Cannabinoid Receptors CB1 and CB2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabilone, a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), exerts its therapeutic effects primarily through its interaction with the cannabinoid receptors CB1 and CB2. As a partial agonist at both receptors, nabilone's mechanism of action involves the modulation of key intracellular signaling cascades, leading to its clinical utility in managing chemotherapy-induced nausea and vomiting. This technical guide provides an in-depth analysis of nabilone's binding affinities, functional potencies, and the downstream signaling pathways it modulates at CB1 and CB2 receptors. Detailed experimental protocols for assessing these interactions are also provided to facilitate further research and drug development in the field of cannabinoid pharmacology.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that have emerged as significant therapeutic targets. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system.[1][2] Nabilone is a synthetic cannabinoid that mimics the action of endogenous cannabinoids by binding to and activating CB1 and CB2 receptors.[3][4][5] Understanding the precise mechanism of action of nabilone at these receptors is paramount for optimizing its therapeutic applications and developing novel cannabinoid-based therapeutics.

Quantitative Analysis of Nabilone's Receptor Interaction

The interaction of nabilone with CB1 and CB2 receptors can be quantified in terms of its binding affinity (Ki) and its functional potency (EC50/IC50). These parameters are crucial for understanding the drug's receptor engagement and subsequent biological response.

Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Ki), represents the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |

| CB1 | Nabilone | 2.89 | Human | Radioligand Competition Assay | [6] |

| CB2 | Nabilone | 1.84 | Human | Radioligand Competition Assay | [6] |

Functional Potency

Signaling Pathways Modulated by Nabilone

As a partial agonist at CB1 and CB2 receptors, nabilone activates intracellular signaling cascades that are characteristic of these Gi/o-coupled GPCRs.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon binding of nabilone, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][8] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).

References

- 1. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separate and combined effects of the cannabinoid agonists nabilone and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. realmofcaring.org [realmofcaring.org]

The Pharmacological Profile of Nabilone: A Technical Guide

Note: This document details the pharmacological properties of Nabilone. It is presumed the query for "Nobilone" was a misspelling of this compound.

Nabilone is a synthetic cannabinoid analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis. Marketed under the brand name Cesamet, among others, it is clinically employed for its potent antiemetic properties, particularly in managing chemotherapy-induced nausea and vomiting (CINV) refractory to conventional therapies.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of Nabilone, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action & Pharmacodynamics

Nabilone exerts its pharmacological effects primarily through its interaction with the endocannabinoid system, a crucial neuromodulatory system involved in regulating a wide array of physiological processes.[3]

1.1. Receptor Interaction: Nabilone acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[4][5]

-

CB1 Receptors: These receptors are densely expressed in the central nervous system (CNS), including areas that control emesis, pain perception, memory, and mood.[3][6] Nabilone's antiemetic and psychoactive effects are predominantly mediated through its agonism at CB1 receptors.[7]

-

CB2 Receptors: Primarily located in peripheral tissues, especially on cells of the immune system, CB2 receptors are involved in modulating inflammation and immune responses.[3] Nabilone's interaction with CB2 receptors may contribute to its potential anti-inflammatory and immunomodulatory properties.[6]

1.2. Receptor Affinity: Nabilone is a potent cannabinoid agonist, demonstrating high affinity for both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 subtype.[7][8]

| Parameter | Receptor | Reported Value (nM) |

| Binding Affinity (Kᵢ) | CB1 | 2.2[8], 2.89[7] |

| CB2 | 1.8[8], 1.84[7] | |

| Table 1: Receptor Binding Affinities of Nabilone. |

1.3. Functional Activity: As a partial agonist, Nabilone does not elicit the full maximal response of an endogenous or full agonist. However, it is considered to be approximately twice as active as Δ⁹-THC.[1][2] In functional assays, Nabilone has been shown to be more effective at stimulating [³⁵S]GTPγS binding in mouse whole brain tissue compared to Δ⁹-THC, indicating a greater ability to initiate G-protein signaling.[8]

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), Nabilone initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins (Gᵢ/Gₒ).

Key Downstream Effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[3][4]

-

Modulation of Ion Channels: CB1 receptor activation leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[1][3]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Nabilone can stimulate various MAPK cascades, including p42/p44 MAPK (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK), which are involved in regulating gene transcription and cellular processes.[1][4]

Pharmacokinetics

Nabilone is administered orally and undergoes extensive metabolism.

| Parameter | Value |

| Bioavailability | Completely absorbed after oral administration[2] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~2.0 hours[2] |

| Peak Plasma Concentration (Cₘₐₓ) | ~2 ng/mL (after a 2 mg dose)[2] |

| Protein Binding | Highly plasma protein bound |

| Metabolism | Extensively hepatic, via cytochrome P450 enzymes[5] |

| Elimination Half-Life (t½) | Parent compound: ~2 hours[2][9][10] |

| Metabolites: ~35 hours[2] | |

| Route of Elimination | Feces: ~60-67%[2] |

| Urine: ~22-24%[2] | |

| Table 2: Pharmacokinetic Parameters of Nabilone. |

Experimental Protocols

The determination of Nabilone's binding affinity is typically performed using a competitive radioligand displacement assay.

4.1. Objective: To determine the inhibition constant (Kᵢ) of Nabilone for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid agonist.

4.2. Materials:

-

Receptor Source: Cell membranes from cell lines stably transfected with human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940.

-

Test Compound: Nabilone.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, EDTA, and BSA.

-

Apparatus: 96-well plates, cell harvester with glass fiber filters, scintillation counter.

4.3. Methodology:

-

Preparation: A range of concentrations of Nabilone are prepared by serial dilution. The receptor membranes and radioligand are diluted in assay buffer.

-

Incubation: The receptor membranes, a fixed concentration of the radioligand, and varying concentrations of Nabilone are incubated together in 96-well plates. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and an excess of an unlabeled agonist) are included. Incubation is typically carried out at 30°C for 60-90 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of Nabilone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Clinical Implications and Adverse Effects

Nabilone is a Schedule II controlled substance, indicating a high potential for abuse.[1] Its clinical use is primarily for patients who have not responded to conventional antiemetic treatments.[1][5]

Common Adverse Effects:

-

Drowsiness

-

Dizziness/Vertigo

-

Dry Mouth

-

Euphoria

-

Ataxia

-

CNS effects such as anxiety, disorientation, depression, and hallucinations.[11]

These effects are dose-dependent and are primarily mediated by the activation of CB1 receptors in the CNS. Caution is advised when prescribing Nabilone to patients with a history of psychiatric disorders.[2]

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Separate and combined effects of the cannabinoid agonists nabilone and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Synthesis and Structural Elucidation of Nobilone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the total synthesis and chemical structure elucidation of Nobilone, a synthetic cannabinoid with significant therapeutic applications. This document details the experimental protocols for its synthesis, presents key quantitative data in a structured format, and visually represents the synthetic and analytical workflows, as well as its primary signaling pathways.

Chemical Structure of Nobilone

Nobilone, with the chemical formula C₂₄H₃₆O₃, is a synthetic analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1] It is a racemic mixture of the (–)-trans-(6aR,10aR) and (+)-trans-(6aS,10aS) isomers. The IUPAC name for the clinically used racemate is (±)-trans-3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one.

Total Synthesis of Nobilone

The total synthesis of Nobilone has been accomplished through various routes. The most notable and historically significant method was reported by Archer et al. in 1977. This guide will focus on a key synthetic pathway, outlining the critical steps and reagents involved.

Synthetic Pathway Workflow

The following diagram illustrates a common synthetic route to Nobilone, highlighting the key transformations from readily available starting materials.

Caption: A generalized workflow for the total synthesis of Nobilone.

Experimental Protocols

The following protocols are based on established synthetic methods and are provided for informational purposes.

Step 1: Diels-Alder Reaction and Cyclization

A Lewis acid, such as tin(IV) chloride (SnCl₄), is used to catalyze the condensation of 5-(1,1-dimethylheptyl)resorcinol with a suitable dienophile, like methyl vinyl ketone. This reaction proceeds via a Diels-Alder type mechanism followed by an acid-catalyzed cyclization to form the tricyclic core of Nobilone. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.

Step 2: Isomerization

The initial product of the cyclization is often a mixture of cis and trans isomers. Treatment with a Lewis acid, such as SnCl₄, can be used to isomerize the less stable cis isomer to the desired trans isomer, yielding racemic Nobilone.[2]

Quantitative Data for Nobilone Synthesis

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 1 & 2 | 5-(1,1-Dimethylheptyl)resorcinol, Dienophile | SnCl₄, Dichloromethane, low temp. | (±)-trans-Nobilone | ~82% | [3] |

Chemical Structure Elucidation

The chemical structure of Nobilone has been unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Structure Elucidation Workflow

The following diagram outlines the typical workflow for the structural elucidation of a synthetic compound like Nobilone.

Caption: Workflow for the chemical structure elucidation of Nobilone.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of Nobilone. The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₂₄H₃₆O₃. Fragmentation analysis provides further structural information. A common fragmentation pathway for cannabinoids involves the retro-Diels-Alder (RDA) cleavage of the pyran ring.

Signaling Pathways of Nobilone

Nobilone exerts its pharmacological effects primarily through its interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1] Nobilone acts as an agonist at these receptors, triggering a cascade of intracellular signaling events.

CB1 and CB2 Receptor Signaling Cascade

The following diagram illustrates the general signaling pathway initiated by the activation of CB1 and CB2 receptors by an agonist like Nobilone.

Caption: General signaling cascade upon Nobilone binding to CB1/CB2 receptors.

Upon binding of Nobilone, the CB1/CB2 receptor undergoes a conformational change, leading to the activation of the associated inhibitory G-protein (Gi/o). This activation results in several downstream effects, including:

-

Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene expression and other cellular processes.

These signaling events ultimately lead to the various physiological and therapeutic effects of Nobilone, such as its antiemetic and analgesic properties.

References

Nobilone and the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nobilone is a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (Δ⁹-THC) with established therapeutic applications as an antiemetic for chemotherapy-induced nausea and vomiting.[1] Its pharmacological activity is primarily mediated through interaction with the endocannabinoid system (ECS), a ubiquitous signaling network crucial for regulating a multitude of physiological processes. This technical guide provides an in-depth overview of the effects of nobilone on the core components of the ECS, including its binding affinities for cannabinoid receptors, and discusses the current state of knowledge regarding its influence on the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), and the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Introduction to the Endocannabinoid System

The endocannabinoid system is a complex, retrograde signaling system that plays a key modulatory role in the central and peripheral nervous systems.[2] Its primary components include:

-

Cannabinoid Receptors: Principally the G-protein coupled receptors CB1 and CB2. CB1 receptors are highly expressed in the brain, modulating neurotransmitter release, while CB2 receptors are predominantly found in the immune system and peripheral tissues, regulating inflammatory responses.[2]

-

Endocannabinoids: Endogenous lipid-based neurotransmitters, with the most well-characterized being anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3]

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. The primary degrading enzymes are fatty acid amide hydrolase (FAAH), which predominantly hydrolyzes AEA, and monoacylglycerol lipase (MAGL), the main enzyme for 2-AG degradation.[4][5]

Nobilone, as a synthetic cannabinoid, exerts its effects by mimicking the actions of endogenous cannabinoids at these receptors.[1][6]

Nobilone's Interaction with Cannabinoid Receptors

Nobilone is a potent agonist at both CB1 and CB2 receptors, exhibiting high binding affinity for both receptor subtypes.[7] This non-selective agonism is central to its therapeutic effects and also contributes to its side-effect profile.[2]

Quantitative Data: Receptor Binding Affinities

The binding affinity of nobilone for human cannabinoid receptors has been determined through competitive radioligand displacement assays. The inhibition constant (Ki) is a measure of the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.

| Compound | CB1 Receptor (Ki in nM) | CB2 Receptor (Ki in nM) | Reference |

| Nobilone | 2.89 | 1.84 | [7] |

Experimental Protocol: Cannabinoid Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like nobilone for CB1 and CB2 receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for cannabinoid receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (Nobilone).

-

Non-specific binding control (e.g., a high concentration of an unlabeled, high-affinity cannabinoid ligand like WIN-55,212-2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (Nobilone) in assay buffer.

-

Dilute the radioligand to a final concentration appropriate for the assay (typically near its Kd value).

-

Prepare the non-specific binding control.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding Wells: Add non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding Wells: Add the serially diluted test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Nobilone's Effects on Endocannabinoid Metabolism

The levels of endocannabinoids are tightly regulated by the activity of the metabolic enzymes FAAH and MAGL. Pharmacological inhibition of these enzymes can potentiate endocannabinoid signaling and is a key area of therapeutic interest.[4] The direct effects of nobilone on these enzymes are not well-documented in publicly available literature.

Quantitative Data: FAAH and MAGL Inhibition

Currently, there is a lack of specific quantitative data (e.g., IC₅₀ or Ki values) in the peer-reviewed literature detailing the direct inhibitory effects of nobilone on FAAH and MAGL. An ongoing clinical trial is investigating the effects of nobilone on FAAH levels in the human brain, but the results are not yet published.[8][9]

| Enzyme | Nobilone IC₅₀ / Ki | Reference |

| FAAH | Data Not Available | - |

| MAGL | Data Not Available | - |

Experimental Protocol: FAAH and MAGL Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of a compound like nobilone on FAAH and MAGL.

Objective: To determine the IC₅₀ value of a test compound for FAAH or MAGL.

Materials:

-

Source of enzyme:

-

For FAAH: Rat or mouse brain membrane proteomes, or cells overexpressing human FAAH.

-

For MAGL: Mouse brain membrane proteomes, or cells overexpressing human MAGL.

-

-

Substrate:

-

Test compound (Nobilone).

-

Assay buffer.

-

96-well plates.

-

Plate reader (spectrophotometer or fluorometer).

Procedure (Colorimetric Assay):

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (Nobilone) in assay buffer.

-

Prepare the substrate solution.

-

-

Assay Setup (in a 96-well plate):

-

Add the enzyme preparation to each well.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

-

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength at regular intervals to determine the rate of product formation.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value.

-

Caption: Workflow for an Enzyme Inhibition Assay.

Nobilone's Effects on Endocannabinoid Levels

By acting as an exogenous agonist at cannabinoid receptors, nobilone can influence the synthesis, release, and degradation of endogenous cannabinoids, although the precise mechanisms and net effects are still under investigation.

Quantitative Data: In Vivo Endocannabinoid Levels

There is currently no direct experimental data available in the public domain that quantifies the in vivo effects of nobilone administration on the levels of anandamide and 2-AG in the brain or peripheral tissues. Research in this area is needed to fully understand the pharmacological profile of nobilone.

| Endocannabinoid | Effect of Nobilone Administration | Reference |

| Anandamide (AEA) | Data Not Available | - |

| 2-Arachidonoylglycerol (2-AG) | Data Not Available | - |

Experimental Protocol: Measurement of Endocannabinoid Levels

The following is a generalized protocol for the quantification of endocannabinoid levels in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Objective: To measure the concentration of anandamide and 2-AG in tissue or plasma samples following administration of a test compound.

Materials:

-

Biological samples (e.g., brain tissue, plasma) from control and nobilone-treated subjects.

-

Internal standards (deuterated AEA and 2-AG).

-

Extraction solvents (e.g., acetonitrile, ethyl acetate/hexane).

-

Solid-phase extraction (SPE) columns.

-

LC-MS system.

Procedure:

-

Sample Collection and Preparation:

-

Lipid Extraction:

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing endocannabinoids.[12]

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent.

-

Inject the sample into the LC-MS system.

-

Separate the endocannabinoids using a suitable chromatography column and gradient.

-

Detect and quantify the endocannabinoids and their internal standards using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[12]

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of AEA and 2-AG.

-

Calculate the concentration of each endocannabinoid in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

References

- 1. Nabilone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Nabilone? [synapse.patsnap.com]

- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]

- 5. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study | MDPI [mdpi.com]

- 6. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. clinicaltrial.be [clinicaltrial.be]

- 9. youtube.com [youtube.com]

- 10. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Nabilone Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabilone is a synthetic cannabinoid and a weak partial agonist of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of Nabilone's binding affinity to these receptors. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of Nabilone's pharmacological profile.

Introduction

Nabilone is a synthetic analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] It exerts its pharmacological effects primarily through interaction with the endocannabinoid system, which is involved in regulating a wide range of physiological processes including pain, mood, appetite, and memory.[3] Nabilone's therapeutic action, particularly its antiemetic properties in the context of chemotherapy-induced nausea and vomiting, is attributed to its activity at cannabinoid receptors.[4] Understanding the in vitro binding characteristics of Nabilone to CB1 and CB2 receptors is fundamental for elucidating its mechanism of action and for the development of novel cannabinoid-based therapeutics.[5]

Nabilone Binding Affinity Data

The binding affinity of Nabilone to human CB1 and CB2 receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor | Ligand | Ki (nM) | Assay Type | Cell Line | Radioligand | Reference |

| Human CB1 | Nabilone | 2.89 | Competition Binding | Not Specified | Not Specified | [6] |

| Human CB1 | Nabilone | 3.98 | Competition Binding | CHO | [3H]-CP55940 | [7] |

| Human CB2 | Nabilone | 1.84 | Competition Binding | Not Specified | Not Specified | [6] |

| Human CB2 | Nabilone | 6.31 | Competition Binding | CHO | [3H]-CP55940 | [7] |

Table 1: Summary of Nabilone Binding Affinity Data.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the binding and functional activity of Nabilone at cannabinoid receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of Nabilone for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Unlabeled Nabilone.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[8]

-

Non-specific binding control: A high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN-55,212-2).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific binding control), and competition binding (radioligand + varying concentrations of Nabilone).[8]

-

Reagent Addition:

-

To all wells, add a fixed concentration of [³H]CP-55,940 (typically at its Kd concentration).[9]

-

To the competition binding wells, add serially diluted concentrations of Nabilone.

-

To the non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation to each well.[9]

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8][9]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[8]

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Nabilone concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Nabilone that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of Nabilone in modulating cAMP production.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).[11]

-

Forskolin (an adenylyl cyclase activator).

-

Nabilone.

-

cAMP assay kit (e.g., FRET-based or ELISA-based).

-

Cell culture reagents.

Procedure:

-

Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

-

Cell Plating: Seed the cells into a 96-well plate and incubate overnight.

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-treat the cells with varying concentrations of Nabilone for a specified time.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[11]

-

Incubate for a defined period.

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the Nabilone concentration.

-

Determine the EC50 value (the concentration of Nabilone that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.

Objective: To assess the ability of Nabilone to stimulate G protein activation.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Nabilone.

-

Assay buffer.

-

96-well plates.

-

Filtration apparatus or SPA beads.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of Nabilone.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to each well.[12]

-

Incubation: Incubate the plate at 30°C for a specified time.

-

Termination and Separation: Terminate the reaction and separate the bound [³⁵S]GTPγS from the unbound using either rapid filtration or Scintillation Proximity Assay (SPA) technology.[13]

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[12]

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the Nabilone concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values.

-

Signaling Pathways

Nabilone, as a cannabinoid receptor agonist, activates intracellular signaling cascades. CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[9]

Upon binding of Nabilone to the CB1 or CB2 receptor, the associated Gi/o protein is activated. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, leading to the ultimate cellular response.

Other In Vitro Characterization Techniques

While radioligand binding assays are the gold standard for determining binding affinity, other techniques can provide complementary information.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of ligand-receptor interactions in real-time, providing on-rates (ka) and off-rates (kd) of binding.[14][15]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a receptor, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][17]

Conclusion

The in vitro characterization of Nabilone's binding affinity and functional activity at cannabinoid receptors is crucial for understanding its pharmacological effects. The data consistently show that Nabilone is a high-affinity ligand for both CB1 and CB2 receptors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate Nabilone and other cannabinoid compounds. The use of a combination of binding and functional assays, along with advanced techniques like SPR and ITC, will continue to provide valuable insights into the complex pharmacology of the endocannabinoid system and aid in the development of next-generation therapeutics.

References

- 1. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nabilone? [synapse.patsnap.com]

- 4. A review of nabilone in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nabilone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. revvity.com [revvity.com]

- 14. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies | MDPI [mdpi.com]

- 15. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Khan Academy [khanacademy.org]

Nobilone's Therapeutic Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Nobilone's therapeutic potential, with a focus on its pharmacological properties, mechanism of action, and preclinical and clinical evidence in various disease models. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic applications of this synthetic cannabinoid.

Quantitative Pharmacological Data

Nobilone is a synthetic cannabinoid that acts as a potent agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its pharmacological activity has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for Nobilone.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| CB1 Receptor | 2.2 nM | Human | Radioligand Binding Assay | [1] |

| CB2 Receptor | 1.8 nM | Human | Radioligand Binding Assay | [1] |

| In Vitro Potency (IC50) | ||||

| CYP2E1 Inhibition (weak) | > 50 µM | Human | In vitro P450 Inhibition | [2] |

| CYP3A4 Inhibition (weak) | > 50 µM (testosterone as substrate) | Human | In vitro P450 Inhibition | [2] |

| CYP2C8 Inhibition (moderate) | > 10 µM | Human | In vitro P450 Inhibition | [2] |

| CYP2C9 Inhibition (moderate) | > 10 µM | Human | In vitro P450 Inhibition | [2] |

Table 1: In Vitro Pharmacology of Nobilone

| Parameter | Value | Route of Administration | Species | Reference |

| Pharmacokinetics | ||||

| Peak Plasma Concentration (Cmax) | ~2 ng/mL (following a 2 mg oral dose) | Oral | Human | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2.0 hours (following a 2 mg oral dose) | Oral | Human | [3] |

| Plasma Half-Life (T½) - Nobilone | ~2 hours | Oral | Human | [3] |

| Plasma Half-Life (T½) - Total Radioactivity | ~35 hours | Oral | Human | [3] |

| Elimination | Primarily in feces (~67%) and to a lesser extent in urine (~22%) within 7 days (following intravenous administration) | Intravenous | Human | [2] |

| Toxicology | ||||

| Oral Median Lethal Dose (LD50) | > 2,000 mg/kg | Oral | Rat (female) | [3] |

Table 2: Pharmacokinetic and Toxicological Profile of Nobilone

Experimental Protocols

This section provides detailed methodologies for key experiments that have been and can be used to evaluate the therapeutic potential of Nobilone.

In Vitro Radioligand Competitive Binding Assay for CB1 and CB2 Receptors

This protocol is designed to determine the binding affinity (Ki) of Nobilone for human cannabinoid receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP-55,940.

-

Nobilone (test compound).

-

Non-specific binding control: Unlabeled CP-55,940 at a high concentration.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Nobilone.

-

In a 96-well plate, add the cell membrane preparation, [3H]CP-55,940 (at a concentration close to its Kd), and either buffer (for total binding), unlabeled CP-55,940 (for non-specific binding), or Nobilone at various concentrations.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Nobilone concentration.

-

Determine the IC50 value (the concentration of Nobilone that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity

This in vivo assay is used to assess the anti-inflammatory properties of Nobilone.[4]

Animals:

-

Male Wistar rats or Swiss mice.

Materials:

-

Nobilone.

-

Vehicle (e.g., 1.5% w/v carboxymethylcellulose in saline).

-

λ-Carrageenan (1-2% w/v in sterile saline).

-

Pletysmometer or digital calipers.

Procedure:

-

Acclimatize animals to the experimental conditions.

-

Administer Nobilone or vehicle orally (p.o.) or intraperitoneally (i.p.) at desired doses.

-

After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The degree of edema is calculated as the increase in paw volume or thickness compared to the baseline measurement.

-

The anti-inflammatory effect of Nobilone is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.

Clinical Trial Protocol for Agitation in Alzheimer's Disease (based on NCT02351882)

This protocol outlines a randomized, double-blind, placebo-controlled crossover trial to evaluate the efficacy and safety of Nobilone for the treatment of agitation in patients with moderate-to-severe Alzheimer's disease.[5][6]

Study Design:

-

A 14-week crossover trial.

-

Participants receive 6 weeks of Nobilone treatment and 6 weeks of placebo, with a 1-week washout period between treatments. The order of treatment is randomized.

Participants:

-

Patients diagnosed with probable Alzheimer's disease.

-

Presence of clinically significant agitation.

Intervention:

-

Nobilone: Starting dose of 0.5 mg, titrated up to a maximum of 2 mg per day based on efficacy and tolerability.

-

Placebo: Matched in appearance to the Nobilone capsules.

Outcome Measures:

-

Primary Outcome: Change in agitation scores, as measured by the Cohen-Mansfield Agitation Inventory (CMAI).[6]

-

Secondary Outcomes:

-

Overall behavioral symptoms (Neuropsychiatric Inventory - NPI).

-

Cognition (e.g., Standardized Mini-Mental State Examination - sMMSE).

-

Global impression of change (Clinician's Global Impression of Change - CGIC).

-

Safety and tolerability, assessed by monitoring adverse events.

-

Procedure:

-

Screening and Baseline: Assess eligibility and obtain informed consent. Conduct baseline assessments of agitation, behavioral symptoms, and cognition.

-

Randomization and Treatment Phase 1 (6 weeks): Randomly assign participants to receive either Nobilone or placebo. Titrate the dose as per the protocol.

-

Washout (1 week): Participants receive no study medication.

-

Treatment Phase 2 (6 weeks): Participants crossover to the other treatment arm (placebo or Nobilone).

-

Assessments: Repeat outcome measure assessments at the end of each treatment phase.

-

Data Analysis: Analyze the change in outcome measures between the Nobilone and placebo phases using appropriate statistical methods for a crossover design.

Signaling Pathways and Experimental Workflows

This section provides diagrams generated using the DOT language to visualize key signaling pathways and experimental workflows related to Nobilone's therapeutic potential.

References

- 1. Separate and combined effects of the cannabinoid agonists nabilone and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 24S-Hydroxycholesterol Is Associated with Agitation Severity in Patients with Moderate-to-Severe Alzheimer’s Disease: Analyses from a Clinical Trial with Nabilone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Randomized Placebo-Controlled Trial of Nabilone for Agitation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Nobilone Pharmacokinetics and Metabolism in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nobilone, a synthetic cannabinoid analog of Δ⁹-tetrahydrocannabinol (THC), has been investigated for its therapeutic potential. A thorough understanding of its pharmacokinetic (PK) profile and metabolic fate in preclinical models is paramount for the successful translation of this compound into clinical applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of nobilone in key preclinical species, including rats, dogs, and monkeys. Significant species-specific differences in metabolism are highlighted, particularly the prominent role of carbinol metabolite formation in dogs, which has toxicological implications. This guide also outlines representative experimental protocols for the in-life conduct of pharmacokinetic studies and the bioanalytical quantification of nobilone and its metabolites in biological matrices.

Introduction

Nobilone is a synthetic cannabinoid that has been evaluated for various pharmacological effects. As with any drug candidate, a comprehensive characterization of its pharmacokinetics and metabolism in preclinical species is essential to predict its behavior in humans, including its efficacy and safety profile. This document synthesizes the available data on nobilone's ADME properties in preclinical models and provides detailed methodologies for the key experiments cited.

Pharmacokinetics in Preclinical Models

Nobilone is readily absorbed after oral administration and is subject to extensive metabolism. The plasma concentration of the parent drug declines relatively quickly, while its metabolites may have a longer half-life. Significant differences in the pharmacokinetic profiles are observed across different species.

Quantitative Pharmacokinetic Parameters

| Parameter | Rat | Dog | Monkey | Source |

| Absorption | Readily absorbed after oral administration. | Rapidly absorbed following oral administration. | Rapidly absorbed after oral administration. | [1] |

| Distribution | Information not available. | Accumulation of carbinol metabolites in brain tissue has been observed.[1] | No significant accumulation of nabilone or its metabolites in the brain.[1] | [1] |

| Metabolism | Undergoes metabolism, including the formation of carbinol metabolites.[1] | Extensively metabolized, with the reduction of the 9-keto group to form long-half-life carbinol metabolites being a major pathway.[1] | Extensively metabolized, but the formation of carbinol metabolites is a minor pathway.[1] | [1] |

| Elimination | Information not available. | Primarily via feces. | Primarily via feces. | [1] |

| Plasma Half-life (Parent) | Information not available. | The half-life of nabilone is shorter than that of its carbinol metabolites.[2] | Information not available. | [2] |

| Carbinol Metabolite Half-life | Information not available. | The carbinol metabolites have a long half-life, leading to their accumulation with chronic dosing.[1][2] | The carbinol metabolites, being minor, do not significantly accumulate.[1] | [1][2] |

Metabolism of Nobilone

The biotransformation of nobilone is extensive and exhibits significant species-specific variations. The primary metabolic pathways involve modifications at the 9-keto position and the dimethylheptyl side chain.

Metabolic Pathways

The principal metabolic pathways for nobilone in preclinical species are:

-

Reduction of the 9-keto group: This results in the formation of isomeric carbinol metabolites. This pathway is particularly prominent in dogs, where the resulting carbinols are major circulating metabolites with a long half-life.[1][2] In monkeys, this is a minor pathway.[1]

-

Oxidation of the dimethylheptyl side chain: This can occur at various positions on the side chain, leading to the formation of hydroxylated and carboxylated metabolites.

The diagram below illustrates the major metabolic pathways of nobilone.

Caption: Major metabolic pathways of nobilone in preclinical models.

Experimental Protocols

This section provides representative protocols for conducting preclinical pharmacokinetic studies and for the quantitative analysis of nobilone and its metabolites in biological matrices. These protocols are based on established methods for cannabinoid analysis and should be adapted and validated for specific experimental needs.

In-life Pharmacokinetic Study in Dogs

This protocol outlines a typical design for a single-dose oral pharmacokinetic study of nobilone in beagle dogs.

Caption: Workflow for a typical canine oral pharmacokinetic study.

4.1.1. Animals

-

Species: Beagle dogs

-

Sex: Male and/or female

-

Weight: 8-12 kg

-

Housing: Housed individually in stainless steel cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Fed a standard canine diet with water ad libitum.

4.1.2. Dosing

-

Dose: A single oral dose of nobilone (e.g., 1 mg/kg).

-

Formulation: Nobilone formulated in a suitable vehicle (e.g., polyethylene glycol) and administered in a gelatin capsule.

-

Administration: The capsule is administered orally, followed by a small amount of water to ensure swallowing.

4.1.3. Sample Collection

-

Matrix: Whole blood.

-

Anticoagulant: K2EDTA.

-

Timepoints: Blood samples (approximately 2 mL) are collected from a peripheral vein at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).

-

Processing: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

Quantitative Analysis of Nobilone and Metabolites in Plasma by LC-MS/MS

The following is a representative protocol for the quantification of nobilone and its carbinol metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: General workflow for LC-MS/MS bioanalysis of nabilone.

4.2.1. Sample Preparation (Solid-Phase Extraction)

-

Thaw: Thaw plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard: Add an appropriate internal standard (e.g., deuterated nobilone).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

4.2.2. LC-MS/MS Conditions (Representative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient elution to separate nabilone from its metabolites.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for nabilone and its metabolites would need to be optimized.

Discussion

The preclinical pharmacokinetic and metabolism data for nobilone reveal several key points for consideration in drug development. The rapid absorption and extensive metabolism are typical for many cannabinoids. However, the profound species difference in the formation of long-half-life carbinol metabolites between dogs and monkeys is a critical finding.[1] The accumulation of these metabolites in dogs has been linked to toxicity, suggesting that the dog may not be the most appropriate non-rodent species for safety assessment of nobilone.[1][3] The monkey, with a metabolic profile more similar to humans in this regard (minor carbinol pathway), appears to be a more suitable model.[1]

The lack of publicly available, detailed quantitative pharmacokinetic data across multiple preclinical species is a significant data gap. Such data would be invaluable for building robust pharmacokinetic/pharmacodynamic (PK/PD) models and for improving the prediction of human pharmacokinetics.

Conclusion

Nobilone undergoes rapid oral absorption and extensive metabolism in preclinical species. There are significant species-specific differences in its metabolic pathways, with the formation of carbinol metabolites being a major route in dogs but not in monkeys. This has important implications for the selection of appropriate animal models for safety and efficacy studies. Further research is needed to generate comprehensive quantitative pharmacokinetic data in various preclinical models to better understand the disposition of nobilone and to facilitate its clinical development. The experimental protocols provided in this guide offer a framework for conducting such studies in a reliable and reproducible manner.

References

Cellular and Molecular Targets of Nabilone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabilone is a synthetic cannabinoid, analogous to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), with established therapeutic applications as an antiemetic and adjunct analgesic.[1] Its clinical efficacy is rooted in its interaction with the endocannabinoid system, a ubiquitous signaling network crucial for regulating a multitude of physiological processes. This technical guide provides an in-depth exploration of the primary molecular targets of Nabilone, the intracellular signaling cascades it modulates, and the downstream cellular responses. We present quantitative data on its receptor binding affinities, detail key experimental protocols for its characterization, and provide visual representations of its signaling pathways and relevant experimental workflows to support further research and drug development.

Primary Molecular Targets: Cannabinoid Receptors CB1 and CB2

The principal molecular targets of Nabilone are the two main cannabinoid receptors, CB1 and CB2.[2] Both are Class A G-protein coupled receptors (GPCRs) that mediate the physiological effects of endogenous cannabinoids (endocannabinoids) and exogenous cannabinoids like Nabilone.[3]

-

Cannabinoid Receptor 1 (CB1): CB1 receptors are among the most abundant GPCRs in the central nervous system (CNS). They are densely expressed in brain regions associated with pain perception, memory, mood, and appetite, such as the hippocampus, basal ganglia, cerebellum, and cortex.[1][4] The psychoactive effects of cannabinoids are primarily mediated through the activation of CB1 receptors.[2] Nabilone acts as a partial agonist at the CB1 receptor.[1]

-

Cannabinoid Receptor 2 (CB2): CB2 receptors are predominantly found in the periphery, with high expression levels in immune cells (e.g., B cells, T cells, macrophages) and tissues associated with the immune system, such as the spleen and tonsils.[1][4] Their activation is critically involved in modulating immune responses and inflammation.[4] Nabilone also functions as a partial agonist at the CB2 receptor.[5]

Nabilone's dual agonism at both CB1 and CB2 receptors underpins its broad spectrum of therapeutic effects, from anti-nausea and pain relief (largely CB1-mediated) to potential anti-inflammatory actions (CB2-mediated).[2][4]

Quantitative Data: Receptor Binding Affinity

The affinity of Nabilone for its target receptors is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Species | Radioligand Used | Cell/Tissue Type | Reference |

| Nabilone | CB1 | 2.89 | Not Specified | Not Specified in source | Not Specified in source | [6] |

| Nabilone | CB2 | 1.84 | Not Specified | Not Specified in source | Not Specified in source | [6] |

Note: The referenced source is a review; the primary experimental papers were not available for a detailed protocol extraction. The Ki values indicate Nabilone is a high-affinity ligand for both cannabinoid receptors, with a slightly higher affinity for CB2.

Intracellular Signaling Pathways

As a GPCR agonist, Nabilone initiates a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors.

G-Protein Coupling and Adenylyl Cyclase Inhibition

The canonical signaling pathway for both CB1 and CB2 receptors involves coupling to inhibitory G-proteins of the Gi/o family.[7] This activation leads to the inhibition of the enzyme adenylyl cyclase, which results in a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[8][9] This reduction in cAMP levels affects the activity of downstream effectors like Protein Kinase A (PKA), thereby altering cellular function and gene transcription. This pathway is fundamental to the modulatory effects of cannabinoids on neurotransmitter release and cellular activity.[7]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Cannabinoid receptor activation has also been shown to modulate the MAPK signaling cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. Activation of CB1 receptors can lead to the phosphorylation and activation of ERK, often through complex mechanisms involving G-protein βγ subunits and transactivation of receptor tyrosine kinases. This signaling can contribute to the neuroprotective effects attributed to cannabinoids.

Involvement of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical cascade implicated in cannabinoid action. This pathway is a master regulator of cell survival, growth, and metabolism. Evidence suggests that CB1 receptor activation can lead to the phosphorylation and activation of Akt. This activation is believed to play a significant role in the neuroprotective properties of cannabinoids by promoting cell survival and inhibiting apoptosis.

Detailed Experimental Protocols

Characterizing the interaction of Nabilone with its molecular targets requires specific in vitro assays. The following sections detail representative protocols for key experiments.

Note: The following are detailed, generalized protocols for characterizing cannabinoid receptor ligands. Specific protocols from primary literature detailing the characterization of Nabilone were not available in the searched results.

Radioligand Competitive Binding Assay (for Ki Determination)

This assay measures the affinity of an unlabeled compound (Nabilone) by quantifying its ability to displace a radiolabeled ligand with known affinity from the receptor.

Objective: To determine the inhibition constant (Ki) of Nabilone at CB1 and CB2 receptors.

Materials:

-

Receptor Source: Membrane preparations from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[7]

-

Radioligand: A high-affinity cannabinoid agonist, e.g., [³H]CP-55,940.[10]

-

Test Compound: Nabilone.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a potent unlabeled cannabinoid, e.g., WIN 55,212-2.[7]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[7]

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[7]

-

Equipment: 96-well filter plates (GF/C glass fiber), vacuum filtration manifold, scintillation counter.

Procedure:

-

Preparation: Thaw receptor membrane preparations on ice. Dilute membranes, radioligand, and serially diluted Nabilone in assay buffer.

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand (e.g., at a final concentration near its Kd), and receptor membranes.

-

Non-specific Binding (NSB): Add assay buffer, radioligand, non-specific binding control, and receptor membranes.

-

Competition Binding: Add assay buffer, radioligand, varying concentrations of Nabilone, and receptor membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of Nabilone.

-

Determine the IC₅₀ value (the concentration of Nabilone that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

-

cAMP Functional Assay (for Functional Potency)

This assay measures the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase activity.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of Nabilone for the inhibition of cAMP production.

Materials:

-

Cell Line: A cell line expressing the target receptor (CB1 or CB2) and responsive to forskolin, e.g., CHO-K1 cells.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: Nabilone.

-

Assay Kit: A commercial cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based).

-

Equipment: Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate cells with varying concentrations of Nabilone for a short period (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be one that elicits a submaximal response (e.g., EC₈₀).

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Normalize the data, setting the response to forskolin alone as 100% and the basal (unstimulated) response as 0%.

-

Plot the percentage of inhibition of the forskolin response against the log concentration of Nabilone.

-

Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Conclusion

Nabilone exerts its therapeutic effects primarily through agonist activity at cannabinoid CB1 and CB2 receptors. Its high binding affinity for these G-protein coupled receptors initiates intracellular signaling cascades, most notably the inhibition of adenylyl cyclase and subsequent reduction of cAMP levels. Furthermore, emerging evidence points to the modulation of other critical pathways, including the MAPK/ERK and PI3K/Akt systems, which may underlie its potential neuroprotective and anti-inflammatory properties. The quantitative characterization of Nabilone's interaction with these targets and pathways, through rigorous experimental protocols as outlined in this guide, is essential for a comprehensive understanding of its mechanism of action and for the development of next-generation cannabinoid-based therapeutics.

References

- 1. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nabilone for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nabilone Pharmacotherapy for Cannabis Dependence: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cannabinoid inhibition of adenylate cyclase: relative activity of constituents and metabolites of marihuana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Nobilone: A Technical Guide to its Discovery, Development, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of Nobilone. It details the core mechanisms of action, summarizes key quantitative data from clinical trials, and provides detailed experimental protocols for seminal studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.

Discovery and History of Development

Nobilone, a synthetic cannabinoid, was first synthesized and developed by a team of researchers at Eli Lilly and Company in the 1970s. The pioneering work was led by Robert A. Archer and his colleagues, who were investigating novel cannabinoids with potential therapeutic applications. The initial synthesis of Nobilone was part of a broader effort to explore the structure-activity relationships of cannabinoids and to develop compounds with improved therapeutic profiles compared to naturally occurring cannabinoids like Δ⁹-tetrahydrocannabinol (THC).

The development of Nobilone was driven by the need for a stable, orally active compound that could mimic the antiemetic properties of THC without some of its more pronounced psychoactive effects. Early preclinical studies in animal models demonstrated Nobilone's potent antiemetic activity.[1] These promising results led to further investigation and eventual clinical trials in humans.

Timeline of Key Milestones:

-

1970s: Synthesis and initial preclinical evaluation of Nobilone by Eli Lilly and Company.

-

1981: First approved for medical use in Canada.

-

1985: The U.S. Food and Drug Administration (FDA) grants approval for the treatment of chemotherapy-induced nausea and vomiting (CINV) that is unresponsive to conventional antiemetics.

-

1989: Eli Lilly withdraws Nobilone from the U.S. market for commercial reasons.

-

2004: Valeant Pharmaceuticals acquires the rights to Nobilone.

-

2006: Valeant Pharmaceuticals successfully gains re-approval from the FDA for Nobilone for the same indication.

Today, Nobilone, marketed under the brand name Cesamet®, is an established therapeutic option for managing CINV and is also used off-label for other conditions, including chronic pain and fibromyalgia.[2][3][4]

Mechanism of Action

Nobilone exerts its pharmacological effects primarily through its interaction with the endocannabinoid system, a complex cell-signaling network involved in regulating various physiological processes. It acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).[5]

-

CB1 Receptors: These receptors are predominantly located in the central nervous system (CNS), particularly in areas associated with nausea, vomiting, pain perception, and memory. Nobilone's activation of CB1 receptors is believed to be the primary mechanism behind its antiemetic and analgesic effects.

-

CB2 Receptors: These receptors are mainly found in peripheral tissues, especially on immune cells. The interaction of Nobilone with CB2 receptors may contribute to its potential anti-inflammatory and immunomodulatory properties.

The binding of Nobilone to these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, leading to the modulation of neurotransmitter release and cellular function.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on the efficacy, pharmacokinetics, and safety of Nobilone.

Table 1: Efficacy of Nabilone in Chemotherapy-Induced Nausea and Vomiting (CINV)

| Study / Endpoint | Nabilone | Prochlorperazine | Placebo | p-value |

| Herman et al. (1979) | ||||

| Complete relief of N&V | 8% | 0% | - | < 0.01 |

| Partial response | 72% | 32% | - | < 0.001 |

| Einhorn et al. (1981) | ||||

| Reduction in vomiting episodes | Significant reduction across 5 days | Less effective than Nabilone | - | < 0.001 |

| Reduction in nausea severity | Significant reduction across 5 days | Less effective than Nabilone | - | - |

Data presented as percentage of patients or as observed effect.[6][7]

Table 2: Efficacy of Nabilone in Fibromyalgia

| Study / Endpoint | Nabilone (0.5-1.0 mg) | Amitriptyline (10-20 mg) | Placebo | Key Finding |

| Ware et al. (2010) | ||||

| Insomnia Severity Index (difference) | -3.2 (vs. Amitriptyline) | - | - | Nabilone superior to Amitriptyline in improving sleep |

| Skrabek et al. (2008) | ||||

| VAS Pain Score Change | -2.04 | - | -0.49 | Significant pain reduction with Nabilone vs. Placebo |

| FIQ Score | Significant Improvement | - | No Significant Change | Nabilone improved overall fibromyalgia impact |

Data presented as mean difference or observed effect.[8][9]

Table 3: Pharmacokinetic Properties of Nabilone

| Parameter | Value |

| Bioavailability | Appears to be completely absorbed after oral administration |